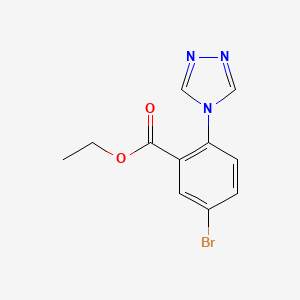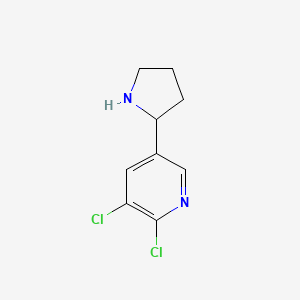
2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dicloro-5-(pirrolidin-2-il)piridina es un compuesto químico que presenta un anillo de piridina sustituido con dos átomos de cloro en las posiciones 2 y 3, y un anillo de pirrolidina en la posición 5
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,3-Dicloro-5-(pirrolidin-2-il)piridina típicamente involucra la reacción de 2,3-dicloropiridina con pirrolidina bajo condiciones específicas. Un método común es la reacción de sustitución nucleofílica donde la pirrolidina actúa como nucleófilo, reemplazando un grupo saliente en el anillo de piridina. La reacción a menudo se lleva a cabo en presencia de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y mayores rendimientos. La elección de solventes y reactivos también se optimiza para reducir los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,3-Dicloro-5-(pirrolidin-2-il)piridina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas en presencia de una base como el hidruro de sodio.
Productos Principales
Oxidación: Formación de derivados de óxido de N-piridina.
Reducción: Formación de derivados de piridina parcialmente o totalmente reducidos.
Sustitución: Formación de varios derivados de piridina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2,3-Dicloro-5-(pirrolidin-2-il)piridina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido su uso en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2,3-Dicloro-5-(pirrolidin-2-il)piridina implica su interacción con objetivos moleculares específicos. Por ejemplo, en química medicinal, puede actuar como un inhibidor o modulador de ciertas enzimas o receptores. El anillo de pirrolidina puede mejorar la afinidad de unión y la especificidad del compuesto a su objetivo, mientras que los átomos de cloro pueden influir en las propiedades electrónicas y la reactividad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
2,3-Dicloropiridina: Carece del anillo de pirrolidina, lo que lo hace menos versátil en ciertas aplicaciones.
5-(Pirrolidin-2-il)piridina: Carece de los átomos de cloro, lo que puede afectar su reactividad y propiedades de unión.
2,3-Dicloro-5-(piperidin-2-il)piridina: Estructura similar pero con un anillo de piperidina en lugar de un anillo de pirrolidina, lo que puede alterar su actividad biológica y propiedades químicas
Singularidad
2,3-Dicloro-5-(pirrolidin-2-il)piridina es único debido a la presencia de ambos átomos de cloro y un anillo de pirrolidina, que juntos confieren propiedades electrónicas y estéricas distintas. Estas características lo convierten en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C9H10Cl2N2 |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
2,3-dichloro-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-4-6(5-13-9(7)11)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |
Clave InChI |
JGWPQSQEOKMDPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC(=C(N=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
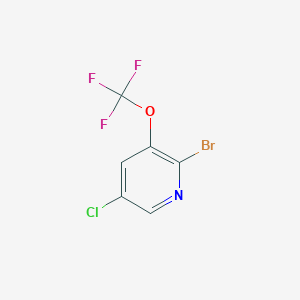
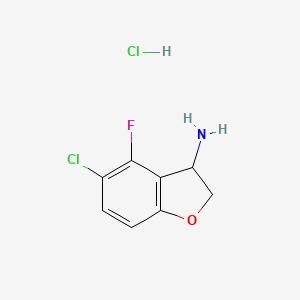
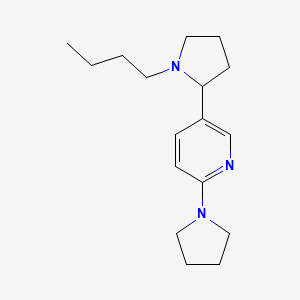
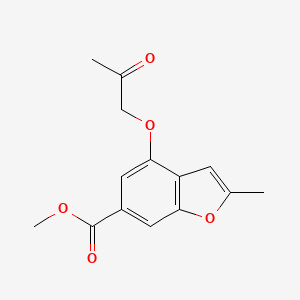

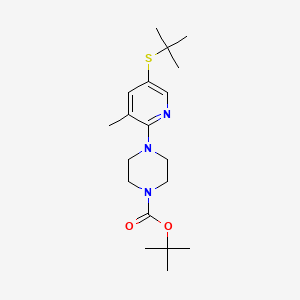
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
![N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B11807085.png)
